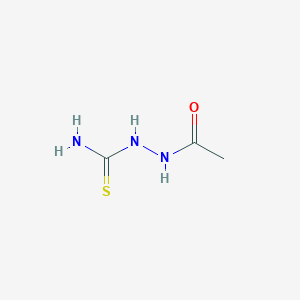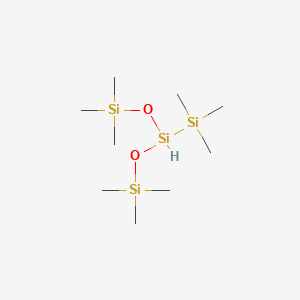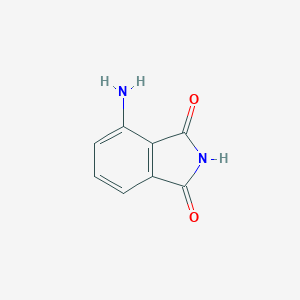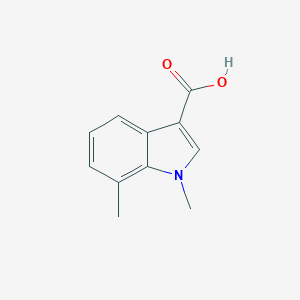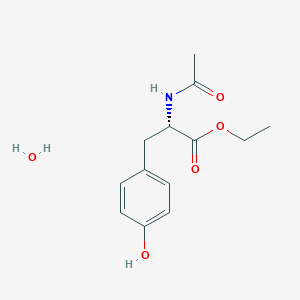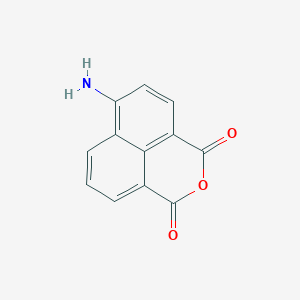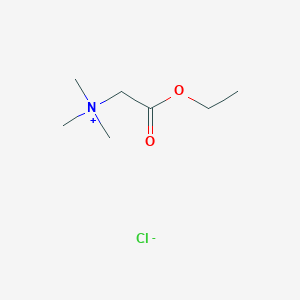
二硫尿嘧啶
描述
Dithiouracil, also known as thionine, is an organic compound with the chemical formula CS(NH2)2. It usually appears as a colorless crystalline or white solid .
Synthesis Analysis
The synthesis of Dithiouracil involves two mechanisms to satisfy its requirements for pyrimidine nucleotides. The first mechanism is de novo UMP synthesis by a conventional pathway. The second is a pyrimidine salvage pathway, where free uracil is transported from the host to the parasite cytosol .Molecular Structure Analysis
The molecular structure of Dithiouracil was analyzed under the effect of the first and second hydration shell using the B3LYP density functional (DFT) method. The results were compared to those obtained for the uracil molecule .Chemical Reactions Analysis
The photophysical properties of Dithiouracil in the gas phase are studied by time-resolved photoelectron spectroscopy (TRPES) with three different excitation wavelengths. Non-radiative deactivation in the canonical nucleobases like uracil mainly occurs via internal conversion (IC) along singlet excited states .Physical And Chemical Properties Analysis
Dithiouracil is a potential anticancer drug and its redox mechanism and electronic absorption behavior has been investigated in a wide pH range by UV-Vis spectroscopy, cyclic voltammetry, and differential pulse voltammetry .科学研究应用
Hydration and Molecular Docking
The molecular structure of Dithiouracil was analyzed under the effect of the first and second hydration shell using the B3LYP density functional (DFT) method . The results were compared to those obtained for the uracil molecule . On the hydration of these molecules, several trends in bond lengths and atomic charges were established .
Effect in DNA:RNA Microhelixes
Different DNA:RNA hybrid microhelixes with uridine, 2-thiouridine, 4-thiouridine, and 2,4-dithiouridine nucleosides were optimized in a simple model with three nucleotide base pairs . The thio-substitution significantly increases the dipole moment of the A-type microhelixes, as well as the rise and propeller twist parameters .
Interaction with Pathogens
Molecular docking calculations of 2-thiouracil against three different pathogens: Bacillus subtilis, Escherichia coli, and Candida albicans were carried out . Docking calculations of 2,4-dithiouracil ligand with various targeted proteins were also performed .
Photophysical Properties
The photophysical properties of 2,4-dithiouracil (2,4-DTU) in the gas phase were studied by time-resolved photoelectron spectroscopy (TRPES) with three different excitation wavelengths . This study was an extension of previous work on uracil (U), 2-thiouracil (2-TU), and 4-thiouracil (4-TU) .
Non-radiative Deactivation
Non-radiative deactivation in the canonical nucleobases like uracil mainly occurs via internal conversion (IC) along singlet excited states . In thionated uracils, intersystem crossing (ISC) to the triplet state becomes ultrafast and highly efficient with a quantum yield near unity .
Potential Anticancer Drug
Dithiouracil is a potential anticancer drug . Its redox mechanism and electronic absorption behavior have been investigated in a wide pH range by UV-Vis spectroscopy, cyclic voltammetry, and differential pulse voltammetry .
作用机制
Target of Action
Dithiouracil, specifically 2,4-Dithiouracil (2,4-DTU), is a derivative of uracil where sulfur atoms replace the oxygen atoms in the 2 and 4 positions . The primary targets of Dithiouracil are the same as those of uracil, which are primarily involved in the synthesis of nucleic acids .
Mode of Action
The mode of action of Dithiouracil involves its interaction with its targets, leading to changes in the synthesis of nucleic acids. It is suggested that Dithiouracil inhibits the synthesis of thyroxine and inhibits the peripheral conversion of throxine to tri-iodothyronine . This action decreases thyroid hormone production .
Biochemical Pathways
The biochemical pathways affected by Dithiouracil are those involved in the synthesis and conversion of thyroid hormones. By inhibiting the synthesis of thyroxine and the conversion of thyroxine to tri-iodothyronine, Dithiouracil affects the thyroid hormone pathway, leading to a decrease in the activity of these hormones .
Pharmacokinetics
It is known that the molecular structure of dithiouracil is influenced by hydration, which could potentially impact its bioavailability .
Result of Action
The result of Dithiouracil’s action is a decrease in the production and activity of thyroid hormones. This can lead to a reduction in the symptoms of conditions such as hyperthyroidism . Additionally, the photophysical properties of Dithiouracil in the gas phase have been studied, revealing that excitation of Dithiouracil leads to intersystem crossing to the triplet manifold, which enables the population of the reactive triplet state with near unity yield .
Action Environment
The action of Dithiouracil can be influenced by environmental factors. For instance, the photophysical properties of Dithiouracil have been studied in the gas phase, revealing that several low-lying excited states contribute to competing internal conversion and intersystem crossing pathways . Furthermore, the ring in the uracil molecule appears easier to be deformed and adapted to different environments as compared to when it is thio-substituted .
安全和危害
The safety data sheet for Dithiouracil suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .
未来方向
属性
IUPAC Name |
1H-pyrimidine-2,4-dithione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)NC1=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80173827 | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dithiouracil | |
CAS RN |
2001-93-6 | |
| Record name | 2,4-Dithiouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dithiouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dithiopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dithiouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2,4-dithiouracil?
A: The molecular formula of 2,4-dithiouracil (2,4-DTU) is C4H4N2S2, and its molecular weight is 144.21 g/mol. [, , , ] []: https://www.semanticscholar.org/paper/4cc1457c5ee76f8980a3712d9e7e85d5ba6ef152 []: https://www.semanticscholar.org/paper/ee1293bb3264d122b33f567c03e94cfa6141e5a2 []: https://www.semanticscholar.org/paper/48b5f9f07fc6764a20f816d31ed142eb019dc24e []: https://www.semanticscholar.org/paper/423dc85bff5a4861f8201f8fbd32e5aa4fd19a9f
Q2: What spectroscopic techniques are commonly employed to characterize 2,4-dithiouracil?
A: Researchers commonly utilize Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize the structure and properties of 2,4-dithiouracil. These techniques provide valuable information about the functional groups, electronic transitions, and proton environments within the molecule. [, , , , ] []: https://www.semanticscholar.org/paper/b75f48087e0c7bde34482a8e5c8074c8e49fe336 []: https://www.semanticscholar.org/paper/93ba93fc176f022b6af6c7b4b13955a1821ec560 []: https://www.semanticscholar.org/paper/86ac27af9c1e661c5a0bd82ff7564fd91006edd6 []: https://www.semanticscholar.org/paper/6cdecbc4851a627cb11717e6540d7ab16f077fdc []: https://www.semanticscholar.org/paper/81941513dd9ae699d372886677429c53993b8da1
Q3: How does 2,4-dithiouracil affect nucleic acids?
A: 2,4-Dithiouracil can be incorporated into nucleic acids and alter their properties. For instance, when incorporated into DNA:RNA microhelixes, it can weaken Watson-Crick base pairing, leading to slight deformation of the helical structure. []
Q4: How does the presence of a hydrogen radical at the S4 sulphur atom of 2,4-dithiouracil impact adenine-thiouracil base pairs?
A: Theoretical studies suggest that when a hydrogen radical (H), a primary radiation product, is present at the S4 sulphur atom of 2,4-dithiouracil, it leads to base pairing destruction in adenine-2,4-dithiouracil base pairs. This finding has implications for understanding radiation-induced damage in nucleic acids containing 2,4-dithiouracil. []
Q5: Does cisplatin interact differently with 2,4-dithiouracil compared to uracil?
A: Yes, infrared multiple photon dissociation (IRMPD) spectroscopy and density functional theory (DFT) calculations reveal that cisplatin preferentially binds to the S4 atom of the canonical form of 2,4-dithiouracil, while it interacts with the O4 atom in uracil. This difference in binding site preference highlights the influence of sulfur substitution on metal coordination. []
Q6: How has Density Functional Theory (DFT) contributed to understanding 2,4-dithiouracil?
A: DFT calculations have been extensively used to investigate the structural, energetic, and spectroscopic properties of 2,4-dithiouracil. Researchers have employed DFT to study its tautomerism, hydrogen bonding interactions, metal complexation, and electronic transitions. [, , , , , ] []: https://www.semanticscholar.org/paper/69fe98e2326d653a1ac0257de632ddad94ddca2b
Q7: Have there been any studies on the excited electronic states of 2,4-dithiouracil using computational methods?
A: Yes, time-dependent density functional theory (TD-DFT) calculations have been performed to investigate the excited electronic states of 2,4-dithiouracil. These studies have provided insights into its optical absorption, magnetic circular dichroism (MCD) spectra, and the influence of thionation on its electronic structure. []
Q8: How does the position of sulfur substitution in thiouracils affect their alkali metal ion binding affinity?
A: Studies combining threshold collision-induced dissociation (TCID) experiments with theoretical calculations show that 2-thio substitution in uracil generally enhances alkali metal ion binding affinity. Conversely, 4-thio substitution reduces the binding affinity. These findings highlight the importance of sulfur position in modulating metal ion interactions. [] []: https://www.semanticscholar.org/paper/2b8f5dd26faa9a93e366a82dc42c3c5010acff10
Q9: Are there any known catalytic applications of 2,4-dithiouracil?
A: While there aren't many direct catalytic applications of 2,4-dithiouracil reported in the provided literature, its ability to chelate metal ions like copper, palladium, and ruthenium [, , , ] suggests potential for exploring its use as a ligand in metal-catalyzed reactions. Further research is needed to explore this avenue. []: https://www.semanticscholar.org/paper/fb6333b0895267d1d68f23304814ef3fb99b79d7 []: https://www.semanticscholar.org/paper/7b1b5d1af330b828f34bb5b9a7c74415e704cfa6 []: https://www.semanticscholar.org/paper/331db7bba05ece0e07ee4f57e9f8e559bd58ddd1 []: https://www.semanticscholar.org/paper/dbb4a2527968e1be037bf85acfd5ee80103e01a7
Q10: What are the potential applications of 2,4-dithiouracil in biological systems?
A: 2,4-Dithiouracil and its derivatives have been investigated for their potential as photosensitizers in photodynamic therapy (PDT) due to their strong UV absorption, high triplet yields, and efficient singlet oxygen generation. Studies have shown promising results in inhibiting cell proliferation, particularly in skin cancer models. [, , ] []: https://www.semanticscholar.org/paper/653576f95d5aab1313cf0f9bfcc54740a0e86b58
Q11: Has 2,4-dithiouracil demonstrated any antiviral activity?
A: In a study on Cymbidium mosaic virus (CyMV) in orchid tissue culture, 2,4-dithiouracil exhibited antiviral activity, reducing the virus to undetectable levels at a specific concentration. []
Q12: How does the photoreactivity of 2,4-dithiouracil compare to other thiobases like 4-thiouracil?
A: Research indicates that 2,4-dithiouracil exhibits higher photoreactivity than 4-thiouracil. Specifically, its singlet oxygen generation yield is significantly higher, making it a more efficient photosensitizer. []
Q13: Are there any other compounds being explored for similar applications as 2,4-dithiouracil in photodynamic therapy?
A: Yes, other sulfur-substituted nucleobases, like 4-thiothymidine and 2,4-dithiothymine, are being investigated for their potential in photodynamic therapy. Each of these compounds possesses unique photophysical properties that could be advantageous in specific applications. [, ]
Q14: What are some essential tools and resources for conducting research on 2,4-dithiouracil?
A14: Essential tools and resources include:
- Spectroscopic techniques: UV-Vis, IR, and NMR spectrometers are crucial for characterizing the compound. [, , , , ]
- Computational chemistry software: Programs like Gaussian and GAMESS, capable of performing DFT and TD-DFT calculations, are essential for studying electronic structures and spectroscopic properties. [, , , , , ]
- Mass spectrometry: Techniques like TCID and IRMPD, coupled with mass spectrometry, are valuable for studying noncovalent interactions and gas-phase properties. [, ]
- Time-resolved spectroscopy: Femtosecond transient absorption and time-resolved photoelectron spectroscopy are essential for investigating ultrafast excited-state dynamics. [, , , , ] []: https://www.semanticscholar.org/paper/18a463b3db0e1a7b4102a6725638b42b0f98708f []: https://www.semanticscholar.org/paper/876a77deeea81620678705b4f429dedd3168e284
Q15: When was 2,4-dithiouracil first synthesized and what were the initial areas of research focus?
A: While a specific date for the first synthesis of 2,4-dithiouracil wasn't found in the provided abstracts, early studies focused on its spectroscopic properties, tautomerism, and coordination chemistry with metal ions. [, , , ] []: https://www.semanticscholar.org/paper/56d3283e6dad43abfd108ba4f0f3deb6b8666a69 []: https://www.semanticscholar.org/paper/9db659cbe2cd4a3f3e62d530ed96b20dc68e6238 []: https://www.semanticscholar.org/paper/43d42ae6838c71a59f418c2ab2d5736342ad27ee
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3H,6H-Thieno[3,4-c]isoxazole,3a,4-dihydro-6-(1-methylethyl)-,trans-(9CI)](/img/structure/B167250.png)


